molecular formula C19H16N6O5S B2848552 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-28-8

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2848552
CAS RN: 851095-28-8
M. Wt: 440.43
InChI Key: GHOONZZHYLTRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule with several functional groups . It has a molecular formula of C19H16N6O5S and a molecular weight of 440.43 .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including those structurally related to the compound , have been extensively studied for their inhibitory effects on carbonic anhydrases. These enzymes play crucial roles in various physiological processes, and inhibitors like sulfonamides offer potential for therapeutic applications and understanding enzyme mechanisms. For example, compounds such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and related sulfonamides exhibit nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, showcasing their significance in enzyme inhibition research (Supuran, Maresca, Gregáň, & Remko, 2013).

Corrosion Inhibition

Oxadiazole derivatives, including those with furan rings, have been identified as effective corrosion inhibitors for metals in acidic environments. Their application is vital in extending the lifespan of metal structures and reducing economic losses. The efficiency of these compounds as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces through adsorption. A specific study highlighted the effectiveness of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole in inhibiting steel corrosion in sulfuric acid, with efficiency reaching over 96% (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds, including oxadiazoles and furans, are critical in developing new materials with potential applications in electronics, photonics, and as biologically active molecules. Research in this area focuses on creating new synthetic pathways and understanding the properties of these compounds. For instance, the synthesis of new heterocyclic systems, such as 4,8-dihydro-7H-[1,2]dithiolo[3,4-b][1,2,5]oxadiazolo-[3,4-e]pyrazine-7-thione, demonstrates the versatility of these frameworks in generating compounds with novel properties (Konstantinova, Knyazeva, Bagryanskaya, Obruchnikova, & Rakitin, 2014).

Memory Device Applications

Polymer research, incorporating triphenylamine-based aromatic polyethers derived from oxadiazole compounds, explores the development of materials for memory device applications. The study of linkage effects in these polymers reveals their potential in creating different types of memory behaviors, which is crucial for advancing electronic and photonic technologies (Chen, Hu, & Liou, 2013).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O5S/c20-9-2-11-25(12-3-10-21)31(27,28)15-7-5-14(6-8-15)17(26)22-19-24-23-18(30-19)16-4-1-13-29-16/h1,4-8,13H,2-3,11-12H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOONZZHYLTRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.